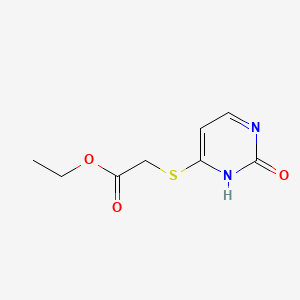
(R)-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine in absolute ethanol can yield the desired 1,3,4-thiadiazole derivatives . The reaction conditions often include room temperature and the use of solvents such as ethanol .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired compounds .
化学反応の分析
Types of Reactions
®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biology, this compound has been studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents. The compound’s ability to interact with DNA and proteins makes it a promising candidate for cancer therapy .
Industry
In the industrial sector, ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide can be used as a precursor for the synthesis of agrochemicals and other industrially relevant compounds .
作用機序
The mechanism of action of ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with various molecular targets. The compound can bind to proteins and DNA, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives such as:
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
What sets ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide apart is its specific stereochemistry and the presence of the amino and methyl groups. These structural features contribute to its unique biological activity and make it a valuable compound for further research and development .
特性
分子式 |
C7H12N4OS |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
(2R)-2-amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C7H12N4OS/c1-4(2)5(8)6(12)10-7-11-9-3-13-7/h3-5H,8H2,1-2H3,(H,10,11,12)/t5-/m1/s1 |
InChIキー |
DZGAMOHWTFTSAO-RXMQYKEDSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)NC1=NN=CS1)N |
正規SMILES |
CC(C)C(C(=O)NC1=NN=CS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



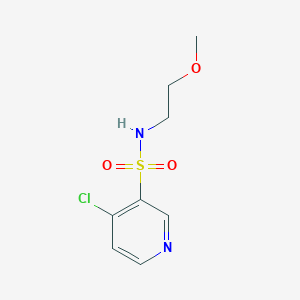
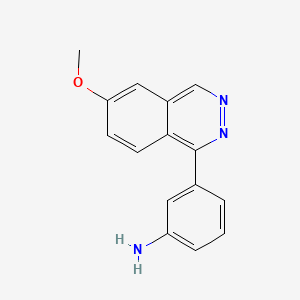
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)
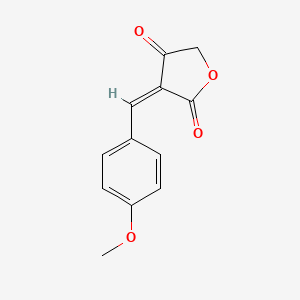
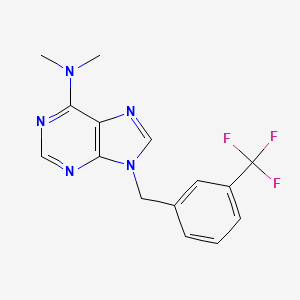
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
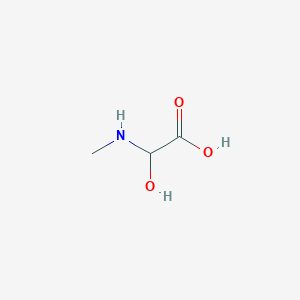
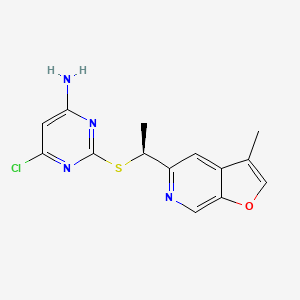
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
![6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B12921437.png)
